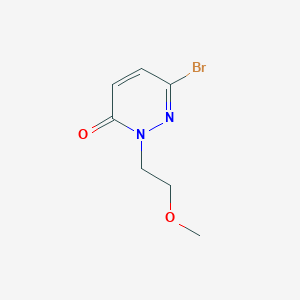

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

Description

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

6-bromo-2-(2-methoxyethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)3-2-6(8)9-10/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSKYWFRWRHGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Methoxyethyl)pyridazin-3(2H)-one

The precursor 2-(2-methoxyethyl)pyridazin-3(2H)-one is typically synthesized via nucleophilic substitution. A halogenated pyridazinone (e.g., 2-chloropyridazin-3(2H)-one) reacts with 2-methoxyethylamine or its derivatives in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–8 hours. Yields range from 50–70%, with purification via recrystallization in ethanol/water mixtures.

Regioselective Bromination at Position 6

Bromination is conducted using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform. Key conditions include:

- Temperature : 0–25°C to minimize side reactions (e.g., dibromination).

- Catalyst : Iron(III) bromide (FeBr₃) enhances electrophilic substitution at the electron-deficient C6 position.

- Reaction Time : 2–4 hours for complete conversion.

Example Protocol :

- Dissolve 2-(2-methoxyethyl)pyridazin-3(2H)-one (10 mmol) in acetic acid (30 mL).

- Add Br₂ (12 mmol) dropwise at 0°C under nitrogen.

- Stir for 3 hours, then quench with sodium thiosulfate.

- Isolate via filtration and recrystallize from ethanol.

Yield : 55–60%.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

For advanced functionalization, palladium-catalyzed coupling introduces the methoxyethyl group post-bromination:

- React 6-bromo-2-chloropyridazin-3(2H)-one with 2-methoxyethylamine using Pd(OAc)₂/Xantphos catalyst.

- Conduct the reaction in toluene at 100°C for 12 hours.

Advantages :

- Enables late-stage diversification.

- Tolerates electron-withdrawing substituents.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Bromination of Precursor | Bromination, recrystallization | 55–60 | 98 | High |

| Direct Alkylation | Cyclization, alkylation | 45–50 | 95 | Moderate |

| Buchwald-Hartwig | Coupling, chromatography | 40–45 | 97 | Low |

Trade-offs :

- Bromination Route : Highest yield but requires pre-functionalized precursor.

- Alkylation : Scalable but moderate yield.

- Coupling : Flexible yet cost-intensive.

Mechanistic Insights and Reaction Optimization

Bromination Regioselectivity

Density functional theory (DFT) calculations reveal that the C6 position exhibits the lowest electron density (−0.32 e⁻/ų), favoring electrophilic attack. Competing sites (C4 and C5) are disfavored by steric hindrance from the 2-methoxyethyl group.

Solvent and Temperature Effects

- Acetic Acid : Enhances bromine activation via hydrogen bonding.

- Low Temperatures (−15°C) : Reduce dimerization side reactions (e.g., formation of dibrominated byproducts).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 9.2 Hz, 1H, H5), δ 6.82 (d, J = 9.2 Hz, 1H, H4), δ 4.25 (t, J = 6.0 Hz, 2H, OCH₂), δ 3.60 (t, J = 6.0 Hz, 2H, CH₂O), δ 3.38 (s, 3H, OCH₃).

- X-ray Crystallography : Monoclinic crystal system with Br···O halogen bonding (3.0 Å).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 column (acetonitrile/water, 70:30) confirms ≥98% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems improve heat transfer and reduce reaction time (30 minutes vs. 3 hours batch).

Green Chemistry Metrics

- E-factor : 2.5 (kg waste/kg product) using ethanol/water purification.

- Solvent Recovery : 85% via distillation.

Challenges and Mitigation Strategies

Byproduct Formation

- Dibromination : Controlled bromine stoichiometry (1.2 equiv) and low temperatures suppress this issue.

- Ether Cleavage : Avoid strong acids (e.g., H₂SO₄) during workup.

Solubility Limitations

- Co-Solvents : Ethanol/water (4:1) enhances solubility during crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution due to its electrophilic nature. Key reactions include:

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| Amines (e.g., NH₃) | EtOH, reflux, 4–6 h | 6-Amino-2-(2-methoxyethyl)pyridazin-3(2H)-one | SNAr (aromatic nucleophilic substitution) | |

| Thiols (e.g., PhSH) | DMF, K₂CO₃, 80°C | 6-(Phenylthio)-2-(2-methoxyethyl)pyridazin-3(2H)-one | Base-assisted substitution | |

| Alkoxides (e.g., NaOMe) | MeOH, RT, 12 h | 6-Methoxy-2-(2-methoxyethyl)pyridazin-3(2H)-one | Displacement with methoxide ion |

Key Insight : The methoxyethyl group enhances solubility in polar solvents, facilitating reaction kinetics.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

| Catalyst | Boronic Acid | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | DME/H₂O, Na₂CO₃, 80°C, 12 h | 6-Phenyl-2-(2-methoxyethyl)pyridazin-3(2H)-one | 72% | |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Toluene/EtOH, K₂CO₃, reflux | 6-(4-Methoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one | 65% |

Note : The methoxyethyl group does not interfere with palladium catalysis, enabling efficient biaryl synthesis.

Cycloaddition Reactions

The pyridazinone ring participates in [3+2] cycloadditions with acetylenic dipolarophiles:

Mechanism : The reaction proceeds via in situ generation of mesoionic münchnone intermediates, followed by regioselective cycloaddition.

Oxidation of the Pyridazinone Ring

| Oxidizing Agent | Conditions | Product | Outcome | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 6 h | Pyridazine-dione derivative | Ring oxidation at C-4 | |

| H₂O₂ (30%) | AcOH, RT, 24 h | Epoxide formation (unstable) | Partial ring cleavage observed |

Reduction of the Carbonyl Group

| Reducing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 3-Hydroxy-2-(2-methoxyethyl)pyridazine | Partial reduction | |

| LiAlH₄ | THF, reflux, 4 h | 3-Amino-2-(2-methoxyethyl)pyridazine | Full reduction to amine |

Functionalization of the Methoxyethyl Side Chain

The ether linkage in the methoxyethyl group is resistant to hydrolysis under mild conditions but cleaves under strong acids:

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| HBr (48%) | AcOH, 100°C, 8 h | 2-(2-Hydroxyethyl)-6-bromopyridazin-3(2H)-one | Intermediate for further alkylation |

Biological Activity and Mechanistic Insights

While not a reaction, the compound’s bioactivity is linked to its reactivity:

Scientific Research Applications

Chemistry

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one serves as a building block in synthetic chemistry. It can be utilized in the development of more complex molecules, including:

- Reagents : Employed in various chemical reactions, particularly in the synthesis of other pyridazinone derivatives.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Antifungal Activity : Demonstrates effectiveness against fungal pathogens.

- Anticancer Properties : Investigated for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Medicine

In the medical field, this compound is being explored for:

- Drug Discovery : Acts as a lead compound for developing new therapeutics, particularly in oncology.

- Targeted Therapies : Shows promise in inhibiting key enzymes involved in disease processes, such as the TAK1 kinase pathway in multiple myeloma treatment .

Case Studies and Research Findings

- Anticancer Activity Study :

-

Antimicrobial Efficacy Assessment :

- Research indicated that this compound exhibited significant antimicrobial activity against various pathogens, making it a candidate for further exploration in drug development.

- TAK1 Kinase Inhibition :

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.

DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of bromine.

6-Iodo-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens like chlorine or fluorine.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Mechanism of Action : The compound is believed to interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells .

- Case Studies : A study involving various pyridazinone derivatives demonstrated that modifications in the chemical structure could enhance anticancer activity. For instance, compounds with specific substitutions showed increased potency against cancer cell lines such as MCF-7 and HCT-116 .

Anti-inflammatory Activity

Pyridazinones are known for their anti-inflammatory properties, which are critical in managing chronic inflammatory diseases.

- Inhibition Studies : In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .

- Research Findings : A comparative study on various pyridazinones indicated that this compound exhibited a notable reduction in inflammation markers when tested in animal models .

Antimicrobial Activity

The antimicrobial efficacy of pyridazinones has also been explored.

- Antibacterial Assays : Preliminary studies suggest that this compound possesses antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways within the bacteria .

Table 1: Biological Activity Summary of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of PI3K/AKT/mTOR pathway | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Antimicrobial | Inhibition of bacterial growth |

Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of pyridazinones. The following points summarize key findings:

- Optimization Strategies : Modifications at specific positions on the pyridazinone ring can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups at certain positions has been linked to improved anticancer potency .

- Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate promising pharmacokinetic profiles for this compound, suggesting good bioavailability and low toxicity .

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one?

The synthesis typically involves alkylation of a pyridazinone core followed by bromination. For example, alkylation of the pyridazinone nitrogen with 2-methoxyethyl groups can be achieved using alkyl halides (e.g., methyl iodide) under basic conditions . Bromination at the 6-position is often performed using electrophilic brominating agents like N-bromosuccinimide (NBS) in solvents such as DMF or CCl₄. Cross-coupling reactions (e.g., Negishi coupling) may also introduce substituents, as demonstrated in related brominated pyridazinones .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the methoxyethyl group (δ ~3.3–3.6 ppm for OCH₂CH₂OCH₃) and bromine-induced deshielding effects .

- X-ray crystallography : For unambiguous confirmation of the molecular geometry, as seen in structurally analogous brominated imidazo-pyridinones .

- Mass spectrometry (HRMS) : To validate the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine .

Q. What are the typical reactions involving the bromine atom in this compound?

The bromine atom at the 6-position is reactive in cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aryl or alkyl groups. For example, palladium-catalyzed Negishi coupling with organozinc reagents has been reported for similar bromopyridazinones, yielding functionalized derivatives . Nucleophilic substitution with amines or alkoxides may also occur under mild conditions .

Advanced Research Questions

Q. How can researchers optimize Negishi coupling reactions for introducing substituents to this compound?

Catalyst selection is critical. Tri(2-furyl)phosphine-based palladium catalysts, rather than triphenylphosphine, significantly improve yields in Negishi couplings of brominated pyridazinones by enhancing catalyst stability and reducing side reactions . Solvent choice (e.g., THF or DMF) and controlled temperature (60–80°C) further optimize reaction efficiency. Pre-activation of zinc reagents and exclusion of moisture are also recommended .

Q. How to resolve discrepancies in NMR data for brominated pyridazinone derivatives?

Contradictory NMR signals may arise from tautomerism or rotational isomerism. Use 2D NMR (e.g., COSY, NOESY) to distinguish between tautomers or confirm hydrogen bonding patterns, as observed in hydrogen-bonded dimers of related compounds . Comparative analysis with crystallographic data (e.g., bond lengths from X-ray structures) can clarify ambiguities .

Q. What strategies mitigate competing side reactions during functionalization of the pyridazinone core?

- Protecting groups : Temporarily protect reactive sites (e.g., carbonyl groups) with trimethylsilyl or tert-butyldimethylsilyl groups to direct reactivity to the bromine atom .

- Temperature control : Lower temperatures (0–25°C) reduce undesired alkylation or oxidation side products during coupling reactions .

- Catalyst tuning : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in palladium-catalyzed reactions .

Q. How does the methoxyethyl group influence the compound’s reactivity or crystallinity?

The methoxyethyl side chain enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) and may stabilize hydrogen-bonded networks in the solid state, as seen in structurally similar compounds . This group also sterically shields the pyridazinone ring, potentially slowing electrophilic attacks at adjacent positions .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Key issues include:

- Low yields in coupling reactions : Optimize catalyst loading (1–5 mol%) and use flow chemistry for better heat/mass transfer .

- Purification difficulties : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Byproduct formation : Monitor reactions via LC-MS and implement in situ quenching of reactive intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the regioselectivity of bromination in pyridazinones?

Discrepancies may arise from solvent polarity or directing group effects. For instance, polar solvents (e.g., DMF) favor bromination at electron-rich positions, while steric hindrance from substituents (e.g., methoxyethyl) can redirect reactivity. Refer to X-ray crystallography to confirm substitution patterns in ambiguous cases .

Q. Why do some studies report low catalytic efficiency in cross-coupling reactions with this compound?

Catalyst deactivation by the pyridazinone carbonyl group is a common issue. Using Pd(OAc)₂ with electron-rich ligands (e.g., tri(2-furyl)phosphine) improves catalyst longevity by reducing coordination to the carbonyl oxygen . Pre-treatment of the substrate with Lewis acids (e.g., ZnCl₂) can also mask reactive sites and enhance coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.